molecular formula C18H24ClN5O5 B10775827 Reproterol hydrochloride CAS No. 62932-28-9

Reproterol hydrochloride

Cat. No.: B10775827
CAS No.: 62932-28-9
M. Wt: 425.9 g/mol
InChI Key: XSFWDHONRBZVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of reproterol hydrochloride involves the reaction of 3,5-dihydroxybenzaldehyde with 2-aminoethanol to form a Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 1,3-dimethylxanthine to yield reproterol. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Reproterol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .

Mechanism of Action

Reproterol hydrochloride acts as a beta-2 adrenergic agonist, stimulating beta-2 receptors located in the smooth muscle lining of the airways. This stimulation leads to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction and improving airflow .

Comparison with Similar Compounds

Uniqueness of Reproterol Hydrochloride: this compound is unique due to its dual action as a beta-2 adrenergic agonist and a phosphodiesterase inhibitor. This dual mechanism enhances its bronchodilatory effects and provides additional anti-inflammatory benefits .

Biological Activity

Reproterol hydrochloride is a short-acting β2-adrenergic receptor agonist primarily used in the management of asthma and other respiratory conditions. It functions by relaxing bronchial smooth muscles, thereby reducing airway resistance and facilitating easier breathing. This article explores the biological activity of this compound, including its pharmacological effects, efficacy in clinical studies, and safety profile.

Reproterol exerts its effects by binding to β2-adrenergic receptors located on the smooth muscle cells of the airways. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn causes relaxation of bronchial smooth muscles. Studies indicate that reproterol generates cAMP more effectively than other β2-agonists like orciprenaline, even in the presence of non-selective β-antagonists such as propranolol .

Pharmacological Profile

Property Value
Chemical Formula C18H24ClN5O5•HCl
Molecular Weight 393.86 g/mol
Primary Target β2-adrenergic receptor
Indications Asthma, COPD
Administration Route Inhalation

Comparative Studies

  • Study on Antigen-Induced Airway Responses :
    A study involving allergic sheep demonstrated that this compound significantly reduced early and late airway responses to antigen exposure compared to placebo. The combination of reproterol with disodium cromoglycate provided enhanced protection against airway hyperresponsiveness (AHR) following antigen challenge .
  • Human Trials :
    In a crossover trial with 19 subjects experiencing airway hyperresponsiveness, treatments with reproterol alone or in combination with disodium cromoglycate did not show detrimental effects on lung function. However, a small loss of bronchoprotection was noted after treatment with reproterol alone .

Case Studies

  • A case study assessing the efficacy of reproterol in patients with exercise-induced asthma found that both reproterol and its combination with disodium cromoglycate significantly inhibited exercise-induced bronchoconstriction, demonstrating its practical application in managing asthma symptoms during physical exertion .

Safety and Tolerability

Reproterol is generally well-tolerated, with few reported adverse effects. Most studies indicate that it does not lead to significant tolerance over time, which can be a concern with regular use of inhaled β2-agonists . However, monitoring is advised for potential cardiovascular effects due to its mechanism of action.

Properties

IUPAC Name

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFWDHONRBZVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13055-82-8, 54063-54-6 (Parent)
Record name 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13055-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reproterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60926797
Record name 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39878-37-0, 13055-82-8, 62932-28-9
Record name 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39878-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reproterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPROTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.